N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-2-(1H-indol-3-yl)-2-oxoacetamide
Description
This compound features a 2-oxoacetamide core linked to a 1H-indol-3-yl group and a 1-(4-fluorophenyl)-1H-tetrazol-5-ylmethyl substituent. The indole moiety is a common pharmacophore in bioactive molecules, contributing to interactions with biological targets through π-π stacking and hydrogen bonding.
Properties
IUPAC Name |
N-[[1-(4-fluorophenyl)tetrazol-5-yl]methyl]-2-(1H-indol-3-yl)-2-oxoacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13FN6O2/c19-11-5-7-12(8-6-11)25-16(22-23-24-25)10-21-18(27)17(26)14-9-20-15-4-2-1-3-13(14)15/h1-9,20H,10H2,(H,21,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVBFROLNSRYVCB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C(=O)C(=O)NCC3=NN=NN3C4=CC=C(C=C4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13FN6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-2-(1H-indol-3-yl)-2-oxoacetamide typically involves multi-step organic reactions. The process begins with the preparation of the tetrazole ring, which is then coupled with a fluorophenyl group. The indole moiety is introduced in subsequent steps, followed by the formation of the oxoacetamide linkage. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced purification techniques, such as chromatography and crystallization, are essential to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-2-(1H-indol-3-yl)-2-oxoacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to new compounds.
Substitution: The fluorophenyl and indole groups can participate in substitution reactions, introducing new substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, often requiring specific temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce halogens or other functional groups.
Scientific Research Applications
N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-2-(1H-indol-3-yl)-2-oxoacetamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical agent, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-2-(1H-indol-3-yl)-2-oxoacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, metabolic processes, and gene expression regulation.
Comparison with Similar Compounds
A. 2-[1-(4-Fluorobenzyl)-4-methoxy-1H-indol-3-yl]-N-(1H-pyrazol-3-yl)-2-oxoacetamide (2a)
- Structure : Shares the 2-oxoacetamide-indole core but replaces the tetrazole with a pyrazole and introduces a 4-fluorobenzyl group.
- Synthesis: Synthesized via condensation of 1f (indole derivative) with oxalyl chloride and 3-aminopyrazole .
- Key Differences : The pyrazole ring may reduce metabolic stability compared to tetrazole. The methoxy group on indole could alter electronic properties and bioavailability.
B. N-t-Butyl-2-(1H-indol-3-yl)-2-oxoacetamide
C. 2-(1-(3-Bromopropyl)-1H-indol-3-yl)-N-(2-nitrophenyl)-2-oxoacetamide
D. N-(Benzo[d][1,3]dioxol-5-yl)(1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl)methyl)-2-(1H-indol-3-yl)ethanamine
- Structure : Combines tetrazole with a benzo[d][1,3]dioxole group and an ethanamine linker instead of oxoacetamide.
- Synthesis : Produced via Ugi-azide multicomponent reaction, demonstrating versatility in tetrazole-functionalized indole derivatives .
2.2 Pharmacological and Physicochemical Properties
- Lipophilicity : The 4-fluorophenyl group in the target compound enhances lipophilicity (clogP ~2.5 predicted) compared to pyrazole (clogP ~1.8) or nitro-containing analogs (clogP ~1.5).
- Metabolic Stability : Tetrazole rings resist oxidative metabolism better than pyrazole or oxadiazole .
Biological Activity
N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-2-(1H-indol-3-yl)-2-oxoacetamide is a synthetic compound that combines a tetrazole ring with an indole structure, known for its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, synthesis methods, and relevant case studies.
Chemical Structure and Properties
The compound's IUPAC name reflects its complex structure, which includes:
- Tetrazole ring : Known for its ability to enhance binding affinity to various biological targets.
- Indole moiety : Associated with numerous pharmacological effects.
The molecular formula is with a molecular weight of approximately 352.31 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₄F₂N₆O |
| Molecular Weight | 352.31 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not specified |
The biological activity of this compound is primarily attributed to its interactions with specific enzymes and receptors. The tetrazole ring enhances binding through hydrogen bonding and electrostatic interactions, while the indole structure contributes to its pharmacological effects.
Pharmacological Effects
Research indicates that compounds featuring both tetrazole and indole structures often exhibit:
- Anticancer properties : The ability to inhibit tumor growth through modulation of signaling pathways.
- Anti-inflammatory effects : Potential to reduce inflammation by inhibiting specific enzymes involved in inflammatory processes.
Case Studies
- Anticancer Activity : A study demonstrated that tetrazole-indole derivatives could inhibit cancer cell proliferation in vitro, suggesting their potential as therapeutic agents in oncology .
- Enzyme Inhibition : Research has shown that similar compounds can act as effective inhibitors of certain kinases, which are crucial in regulating cell growth and division .
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with other related compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-(1H-Tetrazol-5-yl)-1H-indole | Contains indole and tetrazole rings | Anticancer activity |
| 2-Fluoro-N-(4-fluorobenzyl)benzamide | Benzamide core without tetrazole | Moderate enzyme inhibition |
| N-(4-fluorobenzyl)-2-(1H-indol-3-yl) | Lacks the tetrazole functionality | Limited biological activity |
Synthetic Routes
The synthesis of this compound typically involves several steps:
- Formation of the Tetrazole Ring : This can be achieved by reacting 4-fluorobenzyl chloride with sodium azide.
- Indole Coupling : The resulting tetrazole derivative is then coupled with an indole derivative under amide coupling conditions.
Industrial Production Methods
For large-scale production, continuous flow reactors and automated synthetic routes are often employed to enhance yield and purity while minimizing by-products.
Q & A
Q. How can computational modeling predict off-target interactions and toxicity?
- Methodological Answer : Molecular docking against the Tox21 database identifies potential off-targets (e.g., hERG channels). Machine learning models (e.g., DeepTox) assess hepatotoxicity risks. MD simulations (100 ns) evaluate protein-ligand complex stability, with MM-PBSA calculations for binding free energies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
